

Check Availability & Pricing

# The Discovery and Synthesis of Durlobactam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Durlobactam Sodium |           |
| Cat. No.:            | B607226            | Get Quote |

Durlobactam, formerly known as ETX2514, is a novel, broad-spectrum  $\beta$ -lactamase inhibitor developed to combat multidrug-resistant (MDR) Gram-negative bacteria, particularly Acinetobacter baumannii-calcoaceticus complex (ABC).[1][2] Its development was driven by the urgent medical need for new agents targeting infections caused by carbapenem-resistant Acinetobacter, a pathogen notorious for its diverse resistance mechanisms.[3][4] This guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical evaluation of **Durlobactam sodium**.

## **Discovery and Rationale**

The discovery of Durlobactam was the result of a rational, structure-based drug design strategy aimed at creating a diazabicyclooctane (DBO)  $\beta$ -lactamase inhibitor with an expanded spectrum of activity.[1][5] Unlike previous DBOs such as avibactam, which have limited activity against Ambler class D  $\beta$ -lactamases, Durlobactam was specifically engineered to potently inhibit class A, C, and D serine  $\beta$ -lactamases.[3][6][7] This is particularly crucial for treating ABC infections, where class D OXA-type carbapenemases are the predominant resistance mechanism.[4][5]

Durlobactam is used in combination with sulbactam, a first-generation  $\beta$ -lactamase inhibitor that also possesses intrinsic antibacterial activity against Acinetobacter spp. by inhibiting penicillin-binding proteins (PBPs) 1 and 3.[1][4][7] However, the clinical utility of sulbactam alone has been compromised by its degradation by various  $\beta$ -lactamases.[1] Durlobactam protects sulbactam from this enzymatic degradation, thereby restoring its efficacy against MDR



Acinetobacter.[3][4][5] The combination, sulbactam-durlobactam (SUL-DUR), received FDA approval in May 2023 for the treatment of hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia (HABP/VABP) caused by susceptible isolates of ABC.[6][8][9]

## **Synthesis of Durlobactam Sodium**

The chemical synthesis of Durlobactam is a complex, multi-step process designed for precise control over its stereochemistry and functional groups.[5] The synthesis involves creating the core diazabicyclooctane structure, followed by the introduction of the necessary carbamoyl, methyl, and sulfate groups.[5]

A generalized synthetic pathway is as follows:

- An aza-Diels-Alder reaction is performed to construct the initial bicyclic framework.
- The resulting intermediate undergoes a series of protection and deprotection steps to modify the functional groups. This includes Boc protection of an amine and saponification of an ester.
- An amide coupling reaction, using ammonium acetate, is performed to introduce the carbamoyl group.
- A key step involves the reaction of an alkene intermediate with N-Boc-hydroxylamine.
- The diamine is cyclized using triphosgene to form the cyclic urea component of the DBO core.
- Finally, the hydroxyl urea intermediate is sulfated using a DMF:SO3 or sulfur trioxide-pyridine complex.
- The molecule is then converted to its sodium salt form, often through ion-exchange chromatography, to improve purity and stability for pharmaceutical use.





Click to download full resolution via product page

A simplified workflow for the chemical synthesis of **Durlobactam Sodium**.



#### **Mechanism of Action**

Durlobactam is a non- $\beta$ -lactam, diazabicyclooctane  $\beta$ -lactamase inhibitor.[6][8] Its primary mechanism involves the inactivation of serine  $\beta$ -lactamases, which are enzymes that hydrolyze and inactivate  $\beta$ -lactam antibiotics. Durlobactam forms a reversible, covalent bond with the serine nucleophile located in the active site of these enzymes.[8][10] This acylation reaction effectively traps the enzyme, preventing it from degrading its intended  $\beta$ -lactam partner, sulbactam. The bond is reversible due to recyclization by the sulfated amine group on Durlobactam.[8][10]

By inhibiting a broad spectrum of β-lactamases—including Ambler class A (e.g., KPC), class C (e.g., AmpC), and critically, class D (e.g., OXA enzymes common in A. baumannii)— Durlobactam shields sulbactam from hydrolysis.[3][6] This protection allows sulbactam to reach its primary targets, the penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to inhibition of peptidoglycan synthesis, cell lysis, and bacterial death.[4][7]



Click to download full resolution via product page

Durlobactam inhibits  $\beta$ -lactamases, protecting sulbactam from degradation.

### **Quantitative Data**

## **Table 1: In Vitro Inhibitory Activity of Durlobactam**



| β-Lactamase Target | Ambler Class | IC50 (nM) |
|--------------------|--------------|-----------|
| KPC-2              | А            | 4[11]     |
| AmpC               | С            | 14[11]    |
| OXA-24             | D            | 190[11]   |

Table 2: In Vitro Activity of Sulbactam-Durlobactam against Global Acinetobacter baumannii-calcoaceticus

complex (ABC) Isolates (2016-2021)

| Organism               | Antimicrobial Agent       | MIC5ο (μg/mL) | MIC <sub>90</sub> (μg/mL) |
|------------------------|---------------------------|---------------|---------------------------|
| ABC Isolates (n=5,032) | Sulbactam-<br>Durlobactam | 1[3]          | 2[3]                      |
| ABC Isolates           | Sulbactam (alone)         | N/A           | 64[4]                     |

Note: Durlobactam was tested at a fixed concentration.

**Table 3: Pharmacokinetic Parameters of Durlobactam in** 

**Healthy Adults** 

| Parameter                                                                      | Value                             |
|--------------------------------------------------------------------------------|-----------------------------------|
| Elimination Half-Life (t½)                                                     | 2.52 ± 0.77 h[6][8]               |
| Clearance (CL)                                                                 | 9.96 ± 3.11 L/h[6]                |
| Primary Route of Elimination                                                   | Renal (78% unchanged in urine)[6] |
| Epithelial Lining Fluid (ELF) Penetration Ratio (AUC_ELF / AUC_unbound plasma) | ~0.40[12]                         |

# Table 4: Efficacy Results from the Phase 3 ATTACK Trial (Sulbactam-Durlobactam vs. Colistin)



| Outcome                                             | Sulbactam-<br>Durlobactam<br>(n=63) | Colistin (n=62)               | Treatment<br>Difference (95% CI)        |
|-----------------------------------------------------|-------------------------------------|-------------------------------|-----------------------------------------|
| 28-Day All-Cause<br>Mortality (Primary<br>Endpoint) | 19.0% (12/63)[13][14]<br>[15]       | 32.3% (20/62)[13][14]<br>[15] | -13.2% (-30.0 to 3.5)<br>[13][14]       |
| Clinical Cure at Test of<br>Cure                    | 61.9%[13]                           | 40.3%[13]                     | 21.6% (2.9 to 40.3)<br>[13]             |
| Nephrotoxicity                                      | 13% (12/91)[14]                     | 38% (32/85)[14]               | Statistically significant (p<0.001)[14] |

Both arms received imipenem-cilastatin as background therapy.[14]

# Experimental Protocols In Vitro Susceptibility Testing

The in vitro activity of sulbactam-durlobactam is typically determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).

- Method: Serial twofold dilutions of sulbactam are prepared in cation-adjusted Mueller-Hinton broth.
- Inhibitor Concentration: Durlobactam is added at a fixed concentration (e.g., 4 μg/mL).
- Inoculum: Bacterial isolates are grown to a standardized density (e.g., 5 x 10<sup>5</sup> CFU/mL) and added to the wells.
- Incubation: Plates are incubated at 35°C for 16-20 hours.
- Endpoint: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

#### In Vivo Efficacy Murine Models







Neutropenic murine thigh and lung infection models are used to establish the pharmacokinetic/pharmacodynamic (PK/PD) targets for efficacy.[4]

- Model: Mice are rendered neutropenic by cyclophosphamide injections.
- Infection: Animals are inoculated in the thigh muscle or via intratracheal instillation with a clinical isolate of A. baumannii.
- Treatment: Human-simulated dosing regimens of sulbactam and durlobactam are administered.
- Analysis: Bacterial burden (log10 CFU/g of tissue) is quantified at 24 hours post-treatment.
- PK/PD Target: The exposure magnitudes required to achieve a static effect or a 1-log<sub>10</sub> CFU reduction are determined. For sulbactam, the target is the percentage of the dosing interval that free drug concentrations remain above the MIC (%fT>MIC), while for durlobactam, it is the ratio of the 24-hour free drug area under the curve to the MIC (fAUC/MIC).[4]





Click to download full resolution via product page

Workflow for determining PK/PD targets using murine infection models.

### **Phase 3 Clinical Trial Protocol (ATTACK Trial)**

#### Foundational & Exploratory





The ATTACK trial (NCT03894046) was a multicenter, randomized, active-controlled, non-inferiority study.[14]

- Population: Adult patients with serious infections caused by carbapenem-resistant ABC, including HABP, VABP, and bacteremia.[14][16]
- Intervention Arm: Sulbactam-durlobactam (1.0 g / 1.0 g) administered as a 3-hour intravenous infusion every 6 hours.[15]
- Control Arm: Colistin administered intravenously, with dosing based on local site practices.
   [14]
- Background Therapy: All patients in both arms received imipenem-cilastatin.[14]
- Duration: Treatment for 7 to 14 days.[15]
- Primary Endpoint: 28-day all-cause mortality in the carbapenem-resistant mITT (microbiologically modified intent-to-treat) population.[13][14]
- Key Secondary Endpoints: Clinical cure at the test-of-cure visit and incidence of nephrotoxicity.[13][14]





Click to download full resolution via product page

Logical flow of the ATTACK Phase 3 clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

#### Foundational & Exploratory





- 1. Durlobactam, a Broad-Spectrum Serine β-lactamase Inhibitor, Restores Sulbactam Activity Against Acinetobacter Species PMC [pmc.ncbi.nlm.nih.gov]
- 2. ETX2514 is a broad-spectrum β-lactamase inhibitor for the treatment of drug-resistant Gram-negative bacteria including Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Sulbactam-Durlobactam against Global Isolates of Acinetobacter baumannii-calcoaceticus Complex Collected from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo dose response and efficacy of the β-lactamase inhibitor, durlobactam, in combination with sulbactam against the Acinetobacter baumannii-calcoaceticus complex -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Durlobactam sodium | 1467157-21-6 | Benchchem [benchchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Durlobactam | C8H11N3O6S | CID 89851852 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Durlobactam | β-lactamase inhibitor | 1467829-71-5 | InvivoChem [invivochem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Plasma and Intrapulmonary Concentrations of ETX2514 and Sulbactam following Intravenous Administration of ETX2514SUL to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Efficacy and safety of sulbactam-durlobactam versus colistin for the treatment of patients with serious infections caused by Acinetobacter baumannii-calcoaceticus complex: a multicentre, randomised, active-controlled, phase 3, non-inferiority clinical trial (ATTACK) -PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. contagionlive.com [contagionlive.com]
- 16. Sulbactam-Durlobactam Combo Offers Promise in Treating Serious Acinetobacter Infections [idse.net]
- To cite this document: BenchChem. [The Discovery and Synthesis of Durlobactam: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607226#discovery-and-synthesis-of-durlobactam-sodium]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com